Cas no 2171172-30-6 (3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidopropanoic acid)

2171172-30-6 structure
Productnaam:3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidopropanoic acid
3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidopropanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidopropanoic acid
- 2171172-30-6
- 3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid
- EN300-1530604
-
- Inchi: 1S/C33H30N2O5/c36-30(37)19-20-35(21-23-11-3-1-4-12-23)32(38)31(24-13-5-2-6-14-24)34-33(39)40-22-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29/h1-18,29,31H,19-22H2,(H,34,39)(H,36,37)/t31-/m0/s1
- InChI-sleutel: ARFMXTOBEZBYJM-HKBQPEDESA-N
- LACHT: O(C(N[C@@H](C1C=CC=CC=1)C(N(CC1C=CC=CC=1)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 534.21547206g/mol
- Monoisotopische massa: 534.21547206g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 40
- Aantal draaibare bindingen: 11
- Complexiteit: 830
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.3
- Topologisch pooloppervlak: 95.9Ų
3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidopropanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1530604-0.05g |
3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid |
2171172-30-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1530604-50mg |
3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid |
2171172-30-6 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1530604-1000mg |
3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid |
2171172-30-6 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1530604-5000mg |
3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid |
2171172-30-6 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1530604-10000mg |
3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid |
2171172-30-6 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1530604-2.5g |
3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid |
2171172-30-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1530604-0.5g |
3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid |
2171172-30-6 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1530604-0.25g |
3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid |
2171172-30-6 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1530604-1.0g |
3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid |
2171172-30-6 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1530604-250mg |
3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid |
2171172-30-6 | 250mg |
$3099.0 | 2023-09-26 |
3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidopropanoic acid Gerelateerde literatuur
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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